9,10-Bis[3-methylphenyl]anthracene
Description
9,10-Bis(3-methylphenyl)anthracene is a symmetrically substituted anthracene derivative featuring two 3-methylphenyl groups at the 9,10-positions of the anthracene core. This compound is synthesized via palladium- and nickel-catalyzed cross-coupling reactions, as demonstrated in a scalable kilo-lab synthesis . The introduction of methyl groups at the meta positions of the phenyl substituents enhances steric stability while preserving the π-conjugated system of anthracene, making it suitable for applications in organic electronics and materials science.
Properties
CAS No. |
43217-32-9 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9,10-bis(3-methylphenyl)anthracene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-23-13-3-5-15-25(23)28(22-12-8-10-20(2)18-22)26-16-6-4-14-24(26)27/h3-18H,1-2H3 |
InChI Key |
XYYLXQKNBIYFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The coupling reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nickel catalyst facilitates the insertion of the aryl Grignard reagent into the carbon-chlorine bonds of the anthracene core. Initial attempts using PdCl₂·dppb (diphenylphosphinobutane) resulted in polymeric byproducts due to uncontrolled radical chain propagation. Switching to NiCl₂·dppp (diphenylphosphinopropane) suppressed side reactions, yielding the desired diarylated product with >85% purity after crystallization.
Key Catalyst Comparison
| Catalyst | Byproduct Formation | Yield (%) | Purity (%) |
|---|---|---|---|
| PdCl₂·dppb | Significant polymers | <30 | <50 |
| NiCl₂·dppp | Minimal | 78–85 | 85–90 |
Optimized Reaction Conditions
The protocol involves:
-
Chlorination of Anthracene : Anthracene is treated with excess sulfuryl chloride (SO₂Cl₂) in dichloroethane at 80°C for 12 hours to yield 9,10-dichloroanthracene.
-
Grignard Reagent Preparation : 3-Methylbromobenzene reacts with magnesium turnings in tetrahydrofuran (THF) under inert conditions.
-
Cross-Coupling : 9,10-Dichloroanthracene, NiCl₂·dppp (5 mol%), and the Grignard reagent (2.2 equiv) are refluxed in THF for 24 hours.
Large-Scale Parameters (Kilo-Lab)
| Parameter | Value |
|---|---|
| Batch Size | 1.2 kg anthracene |
| Reaction Volume | 800 L THF |
| Temperature | 66–68°C |
| Workup | Aqueous NH₄Cl wash |
| Crystallization | Ethanol/Hexane |
Alternative Methodologies and Technological Innovations
While nickel-catalyzed coupling remains dominant, emerging techniques aim to improve atom economy and reduce metal loading.
Ligand-Modified Nickel Complexes
Recent studies suggest that replacing dppp with bulkier ligands like DavePhos (2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) increases catalytic turnover. For example, a 2020 trial achieved 92% yield using NiCl₂·DavePhos at 3 mol% loading.
Continuous Flow Synthesis
Adoption of continuous flow reactors minimizes thermal degradation during exothermic Grignard additions. A 2023 pilot study demonstrated:
-
Residence Time : 45 minutes (vs. 24 hours batch)
-
Yield Improvement : 89% with 99% conversion
Critical Analysis of Industrial Scalability
The transition from lab-scale to industrial production introduces challenges:
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis[3-methylphenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
The compound has a broad spectrum of applications in scientific research:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Model Compound : Researchers use it to study photophysical properties due to its fluorescence characteristics .
Biology
- Potential Anticancer Activity : Derivatives of 9,10-Bis[3-methylphenyl]anthracene are being explored for their biological activities, particularly in cancer research .
Medicine
- Fluorescent Probes : The compound is investigated for its potential use as a fluorescent probe in bioimaging applications .
Industry
- Organic Light-Emitting Diodes (OLEDs) : Its excellent fluorescence properties make it suitable for developing OLEDs and other optoelectronic devices .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Photophysical Properties
A recent study examined how torsional disorder affects the excited state dynamics of similar anthracene derivatives in various solvents. This research utilized ultrafast electronic spectroscopies to analyze absorption and emission spectra, revealing insights into the compound's behavior under different conditions .
Case Study 2: Chemiluminescent Systems
Research on chemiluminescent mixtures incorporating derivatives of this compound demonstrated enhanced light output efficiency at low temperatures. This case study focused on optimizing formulations for better performance in chemiluminescent reactions .
Data Tables
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemistry | Precursor for complex organic synthesis | Important for studying photophysical properties |
| Biology | Anticancer activity exploration | Derivatives show promise in biological assays |
| Medicine | Fluorescent probes for bioimaging | Potential for real-time imaging in medical diagnostics |
| Industry | Development of OLEDs | High fluorescence efficiency enhances device performance |
Mechanism of Action
The mechanism of action of 9,10-Bis[3-methylphenyl]anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, including OLEDs and bioimaging. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its aromatic structure .
Comparison with Similar Compounds
Thermal Stability
Substituents significantly influence thermal stability. For example:
- 9,10-Bis(4-methoxyphenyl)anthracene exhibits a decomposition temperature ($T_d$) of 307°C due to electron-donating methoxy groups stabilizing the molecular structure .
- 9,10-Bis(4-formylphenyl)anthracene has slightly lower thermal stability ($T_d \approx 290–300°C$), attributed to the electron-withdrawing formyl groups .
- 9,10-Bis(3-methylphenyl)anthracene is expected to show intermediate stability, as methyl groups are less electron-donating than methoxy but less destabilizing than formyl groups.
Table 1: Thermal Properties of Anthracene Derivatives
| Compound | Substituents | $T_d$ (°C) | Reference |
|---|---|---|---|
| 9,10-Bis(4-methoxyphenyl)anthracene | 4-OCH₃ | 307 | |
| 9,10-Bis(4-formylphenyl)anthracene | 4-CHO | ~300 | |
| 9,10-Diphenylanthracene (DPA) | Phenyl | 280–290 |
Photophysical Properties
Fluorescence and Quantum Yields
- 9,10-Bis(4-methoxyphenyl)anthracene displays blue emission ($\lambda{\text{max}}^{\text{FL}} < 477$ nm) with a quantum yield ($\Phif$) > 0.52 in solution .
- 9,10-Bis(phenylethynyl)anthracene (BPEA) shows red-shifted emission due to extended conjugation but has low upconversion efficiency (1.6%) in triplet-triplet annihilation (TTA) systems .
- 9,10-Bis(3-methylphenyl)anthracene likely exhibits emission properties closer to DPA ($\lambda_{\text{max}}^{\text{FL}} \approx 430–450$ nm), though steric effects from methyl groups may slightly alter Stokes shifts.
Table 2: Photophysical Data
Steric and Structural Effects
- 9,10-Bis(phenylethynyl)anthracene derivatives with bulky tert-butyl groups exhibit unexpected excimer formation in liquid crystals, enhancing luminescence despite steric hindrance .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 9,10-diarylanthracene derivatives?
The synthesis of 9,10-diarylanthracene derivatives, including 9,10-bis[3-methylphenyl]anthracene, is typically achieved via Suzuki-Miyaura cross-coupling reactions . This method employs palladium catalysts to couple aryl boronic acids with halogenated anthracene precursors. Post-synthesis, structural validation requires 1H NMR spectroscopy to confirm regioselectivity and mass spectrometry (MS) for molecular weight verification. Purity is assessed using HPLC , while thermal stability is quantified via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For example, 9,10-bis(4-methoxyphenyl)anthracene exhibited a decomposition temperature (Td) of 307°C, attributed to steric and electronic effects of substituents .
Q. How is the thermal stability of 9,10-diarylanthracene derivatives evaluated, and what factors influence it?
Thermal stability is critical for applications in optoelectronics. TGA measures weight loss under controlled heating, with decomposition temperatures (Td) indicating stability. Substituents like methoxy or methyl groups enhance stability by reducing molecular vibrations and increasing steric hindrance. For instance, 9,10-bis(4-methoxyphenyl)anthracene showed a Td of 307°C, while formyl-substituted analogs exhibited lower stability due to increased reactivity .
Advanced Research Questions
Q. How do substituent positions and electronic coupling affect photophysical properties in anthracene derivatives?
Substituent positioning on the anthracene core significantly impacts electronic coupling and charge transfer . For example, in 9,10-bis(di-p-anisylamine)anthracene derivatives, amine substituents at positions 1,5-, 2,6-, or 9,10- alter redox potentials and absorption/emission spectra. Electrochemical studies reveal two consecutive redox couples (~+0.6 to +1.0 V vs Ag/AgCl) with potential splitting (ΔE ≈ 100 mV), indicating intramolecular electronic communication. Substituents at para-positions enhance conjugation, leading to red-shifted emission (Stokes shifts up to 40 nm) .
Q. What mechanisms drive symmetry-breaking charge separation (SB-CS) in anthracene dimers, and how can they be optimized?
In 9,10-bis(phenylethynyl)anthracene (BPEA) dimers, SB-CS efficiency depends on linker geometry and solvent polarity. Ortho-, meta-, and para-phenylene spacers modulate electronic coupling between BPEA units. Nonpolar solvents (e.g., toluene) favor SB-CS with fast charge separation rates (~10 ps) and slow recombination (~1 ns), critical for organic photovoltaics. Meta-linked dimers exhibit optimal coupling due to balanced orbital overlap and reduced recombination .
Q. How do aggregation states influence fluorescence and two-photon absorption (TPA) in anthracene-based chromophores?
In monomeric states, steric hindrance (e.g., from phenylethynyl groups) reduces fluorescence via internal rotation. Aggregation in nanoassemblies restricts rotation, enhancing quantum yields (Φf > 0.52) and TPA cross-sections. For example, 9,10-bis[4′-(4″-aminostyryl)styryl]anthracene derivatives show 10-fold TPA enhancement in aggregates, with emission peaks shifting from 477 nm (monomer) to 520 nm (aggregate) .
Q. What role do anthracene derivatives play in organic light-emitting diodes (OLEDs)?
9,10-Diarylanthracenes act as blue emitters in OLEDs due to high quantum yields and thermal stability. For example, 9,10-bis(4-formylphenyl)anthracene exhibits solvent-independent blue emission (λmax < 477 nm), making it suitable for device integration. Exciplex formation at donor/acceptor interfaces (e.g., using 9,10-bis(3,5-dimethoxyphenyl)anthracene as a spacer) enables long-range charge transfer, critical for efficient electroluminescence .
Q. How are electrochemical properties of anthracene derivatives analyzed, and what insights do they provide?
Cyclic voltammetry (CV) and spectroelectrochemistry reveal redox behavior and HOMO-LUMO gaps. Anthracene derivatives typically show oxidation potentials around +1.6 V (vs SCE) for the anthracene core and lower potentials for electron-rich substituents (e.g., methoxy groups at +0.35 V). The Rehm-Weller equation calculates charge-transfer energetics, guiding applications in sensors and redox-active materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
